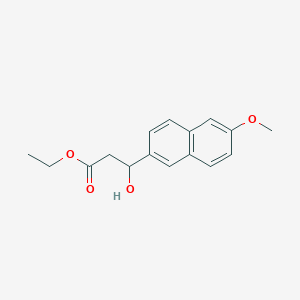
Ethyl 3-Hydroxy-3-(6-methoxy-2-naphthyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-Hydroxy-3-(6-methoxy-2-naphthyl)propanoate is an organic compound with the molecular formula C14H16O4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both ester and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-Hydroxy-3-(6-methoxy-2-naphthyl)propanoate typically involves the esterification of 3-Hydroxy-3-(6-methoxy-2-naphthyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-Hydroxy-3-(6-methoxy-2-naphthyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group on the naphthalene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: 3-Oxo-3-(6-methoxy-2-naphthyl)propanoate.
Reduction: 3-Hydroxy-3-(6-methoxy-2-naphthyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-Hydroxy-3-(6-methoxy-2-naphthyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-Hydroxy-3-(6-methoxy-2-naphthyl)propanoate involves its interaction with various molecular targets and pathways. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 3-Hydroxy-3-(6-methoxy-2-naphthyl)propanoate can be compared with similar compounds such as:
2-(6-Methoxy-2-naphthyl)propanoic acid: Known for its anti-inflammatory properties and used in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs).
3-(6-Methoxy-2-naphthyl)propanoic acid: Another derivative with potential biological activities.
6-Methoxy-2-naphthaldehyde: Used in the synthesis of various organic compounds and materials.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 3-Hydroxy-3-(6-methoxy-2-naphthyl)propanoate is a complex organic compound with notable biological activity. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing from diverse research sources.
This compound has the molecular formula C₁₆H₁₈O₄ and a molecular weight of 274.31 g/mol. The compound features a propanoate group linked to a hydroxy group and a methoxy-substituted naphthalene moiety, which contributes to its unique characteristics and potential applications in pharmaceuticals and organic synthesis.
The synthesis of this compound typically involves multi-step organic reactions, including the use of various reagents and catalysts. For instance, the production may include catalytic hydrodebromination reactions and methylation processes that enhance yield and purity .
Antiinflammatory Properties
One of the primary areas of research concerning this compound is its anti-inflammatory activity. Research indicates that related compounds exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-1, which is implicated in the production of pro-inflammatory prostaglandins . This suggests that this compound may also possess similar anti-inflammatory effects.
Case Studies
- Inhibition Studies : A study evaluated the inhibitory effects of various naphthalene derivatives on COX enzymes. The results indicated that compounds with structural similarities to this compound showed promising COX-1 selective inhibition, suggesting potential for treating inflammatory conditions .
- Cell Viability Assays : In vitro studies on cancer cell lines demonstrated that related compounds produced significant antiproliferative effects. For example, treatment with structurally analogous compounds resulted in reduced cell viability at concentrations higher than those required for COX inhibition, indicating a multifaceted mechanism of action .
Comparative Analysis
To further understand the biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Ethyl 3-Hydroxy-3-(4-methoxy-1-naphthyl)propanoate | C₁₆H₁₈O₄ | Similar structure; potential for anti-inflammatory activity |
| Ethyl 3-Hydroxy-3-(2-naphthyl)propanoate | C₁₅H₁₆O₃ | Contains different naphthalene isomer; less studied |
| Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate | C₁₂H₁₆O₄ | Lacks naphthalene structure; simpler phenolic group |
This table highlights the structural diversity among these compounds and suggests that variations in substituents can significantly impact biological activity.
Properties
Molecular Formula |
C16H18O4 |
|---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3-(6-methoxynaphthalen-2-yl)propanoate |
InChI |
InChI=1S/C16H18O4/c1-3-20-16(18)10-15(17)13-5-4-12-9-14(19-2)7-6-11(12)8-13/h4-9,15,17H,3,10H2,1-2H3 |
InChI Key |
FYEQWQAAQZQVQT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC2=C(C=C1)C=C(C=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















